Bis(2-chloroethyl)-13C4-amine hydrochloride

Description

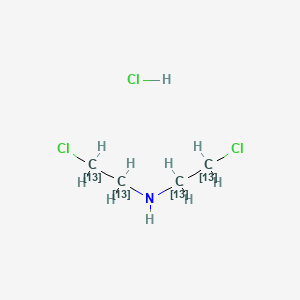

Bis(2-chloroethyl)-13C4-amine hydrochloride (CAS RN: 821-48-7) is a stable isotope-labeled derivative of bis(2-chloroethyl)amine hydrochloride, where four carbon atoms are replaced with ¹³C isotopes. Its molecular formula is (ClCH₂CH₂)₂NH·HCl, with a molecular weight of 178.48 g/mol (unlabeled form) and 186.53 g/mol for the deuterated analog . The compound is classified as a mutagen and is primarily used in research settings for isotopic tracing, metabolic studies, or NMR-based structural analyses due to its ¹³C labeling . It is commercially available at >97.0% purity, with specialized versions like the deuterated analog (Bis(2-chloroethyl)-d8-amine hydrochloride) also offered .

Properties

Molecular Formula |

C4H10Cl3N |

|---|---|

Molecular Weight |

182.45 g/mol |

IUPAC Name |

2-chloro-N-(2-chloro(1,2-13C2)ethyl)(1,2-13C2)ethanamine;hydrochloride |

InChI |

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1+1,2+1,3+1,4+1; |

InChI Key |

YMDZDFSUDFLGMX-UJNKEPEOSA-N |

Isomeric SMILES |

[13CH2]([13CH2]Cl)N[13CH2][13CH2]Cl.Cl |

Canonical SMILES |

C(CCl)NCCCl.Cl |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride-Mediated Chlorination

This method employs thionyl chloride (SOCl₂) as the chlorinating agent, leveraging its high reactivity with hydroxyl groups. The reaction proceeds via nucleophilic substitution, where thionyl chloride converts ethanolamine moieties into chloroethyl groups.

Reaction Scheme:

Procedure:

-

Solvent Selection: Dichloroethane or tetrahydrofuran (THF) is used to dissolve diethanolamine.

-

Reagent Addition: Thionyl chloride is added dropwise at 0–5°C to mitigate exothermic effects.

-

Reflux Conditions: The mixture is heated to 50–60°C for 4–6 hours to ensure complete conversion.

-

Workup: Excess thionyl chloride is removed via rotary evaporation, and the product is precipitated using anhydrous diethyl ether.

Key Parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–60°C |

| Reaction Time | 4–6 hours |

| Molar Ratio (SOCl₂) | 2.2:1 (relative to diethanolamine) |

This method yields 85–90% purity, necessitating recrystallization from ethanol for pharmaceutical-grade material.

Hydrogen Chloride Gas and Organic Acid Catalysis

Adapted from patented methodologies for 2-chloroethylamine hydrochloride, this approach utilizes gaseous HCl and organic acids (e.g., adipic acid) to facilitate chlorination.

Procedure:

-

Diethanolamine Suspension: Diethanolamine is suspended in a solvent (e.g., dichloroethane).

-

HCl Introduction: HCl gas is introduced at 300–500 mL/min until pH 2–3 is achieved.

-

Catalytic Step: Adipic acid (5–15% w/w) is added, and the mixture is heated to 120–160°C under continuous HCl flow.

-

Distillation: Water generated during the reaction is removed via azeotropic distillation.

-

Isolation: The product is precipitated with absolute ethanol, filtered, and vacuum-dried.

Performance Data:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 120°C, 4 hours | 89.7 | 99.1 |

| 160°C, 5 hours | 90.5 | 99.2 |

This method achieves near-quantitative yields but requires stringent temperature control to avoid decomposition.

Isotopic Labeling Considerations

The incorporation of carbon-13 into the ethylamine backbone necessitates using ¹³C₄-labeled diethanolamine as the starting material. The synthetic protocols remain identical to non-labeled routes, but the following adjustments ensure isotopic fidelity:

-

Starting Material Purity: ¹³C₄-diethanolamine must exceed 98% isotopic enrichment to prevent dilution.

-

Reagent Compatibility: Thionyl chloride or HCl gas must be anhydrous to avoid hydrolysis side reactions.

-

Analytical Validation: Nuclear magnetic resonance (NMR) spectroscopy confirms isotopic incorporation, with ¹³C signals at δ 40–45 ppm (methylene carbons).

Industrial-Scale Production

Commercial manufacturing scales the thionyl chloride method using continuous-flow reactors. Key optimizations include:

-

Automated Feed Systems: Precision pumps deliver diethanolamine and thionyl chloride at stoichiometric ratios.

-

In-Line Monitoring: Infrared (IR) spectroscopy tracks reaction progress by monitoring SO₂ evolution.

-

Waste Management: SO₂ and HCl byproducts are scrubbed using alkaline solutions to meet environmental regulations.

Comparative Data:

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 100 g | 500 kg |

| Yield | 85–90% | 92–95% |

| Purity | 95–98% | 99.5% |

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue: Over-chlorination can produce tris(2-chloroethyl)amine impurities.

-

Solution: Strict stoichiometric control and quenching with aqueous NaHCO₃.

Hydrolysis Sensitivity

-

Issue: The hydrochloride salt is hygroscopic, complicating storage.

-

Solution: Packaging under nitrogen atmosphere with desiccants.

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethyl)-13C4-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Bis(2-chloroethyl)-13C4-amine hydrochloride serves as a crucial intermediate in the synthesis of several APIs, including:

| API Name | Therapeutic Use |

|---|---|

| Aripiprazole | Antipsychotic |

| Cyclophosphamide | Chemotherapy agent |

| Ifosfamide | Cancer treatment |

| Estramustine Phosphate | Hormonal therapy for prostate cancer |

| Trazodone | Antidepressant |

| Itraconazole | Antifungal agent |

| Ketoconazole | Antifungal agent |

| Naluzotan | Investigational drug for anxiety disorders |

These applications highlight the compound's versatility in treating various medical conditions, particularly in oncology and psychiatry .

Synthesis and Mechanism

The synthesis of bis(2-chloroethyl)amine hydrochloride typically involves the reaction of chloroethylamine with hydrochloric acid. This process is essential for producing piperazine derivatives and other complex molecules used in pharmaceuticals. The compound's ability to form stable bonds with various functional groups makes it an ideal building block in medicinal chemistry .

Case Studies and Research Insights

-

Kinetic Modeling of Chemical Reactions :

Research has demonstrated the utility of bis(2-chloroethyl) compounds in modeling chemical kinetics related to toxic agents like mustard gas. Studies have shown that these compounds can simulate the behavior of more hazardous substances under thermal decomposition conditions, providing insights into their reactivity and potential environmental impacts . -

Therapeutic Innovations :

Recent studies have explored new therapeutic avenues using bis(2-chloroethyl)amine derivatives to enhance drug efficacy and reduce side effects in cancer treatments. For instance, modifications to the core structure have led to the development of novel compounds with improved pharmacological profiles . -

Inflammatory Response Research :

Investigations into sulfur mustard-induced injuries have highlighted the role of bis(2-chloroethyl)amine hydrochloride in understanding inflammatory pathways. These findings are crucial for developing treatments for chemical exposure victims and improving therapeutic strategies .

Mechanism of Action

Bis(2-chloroethyl)-13C4-amine hydrochloride exerts its effects through alkylation, a process where it forms covalent bonds with nucleophilic sites in biological molecules such as DNA. This leads to the cross-linking of DNA strands, preventing their replication and transcription. The compound primarily targets the N7 nitrogen atom of guanine bases in DNA . This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Nitrogen Mustards (HN1, HN2, HN3)

Structural and Functional Differences :

- HN1 [bis(2-chloroethyl)ethylamine], HN2 [bis(2-chloroethyl)methylamine], and HN3 [tris(2-chloroethyl)amine] are nitrogen mustards with alkylating properties. Unlike Bis(2-chloroethyl)-13C4-amine hydrochloride, these compounds feature ethyl, methyl, or additional chloroethyl groups attached to the nitrogen atom, enhancing their reactivity in DNA crosslinking .

- Applications: HN2 (mechlorethamine) is a chemotherapeutic agent, whereas the ¹³C-labeled compound is non-therapeutic and used exclusively in research .

- Toxicity: All nitrogen mustards exhibit high cytotoxicity, but HN1/HN2/HN3 are regulated under chemical weapons conventions due to their vesicant and carcinogenic effects .

Table 1: Key Properties of Nitrogen Mustards vs. ¹³C-Labeled Compound

Nitrosourea Derivatives (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea)

Mechanistic Differences :

- Nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) combine alkylating (via chloroethyl groups) and carbamoylating (via nitrosourea moiety) activities, enabling DNA crosslinking and protein modification .

- This compound lacks the nitrosourea group, limiting its mechanism to alkylation without carbamoylation .

Pharmacokinetics :

Table 2: Comparative Pharmacokinetic Data

Bis(2-chloroethyl) Ether (BCEE)

Structural and Functional Contrast :

- BCEE (CAS RN: 111-44-4) is an ether derivative (ClCH₂CH₂-O-CH₂CH₂Cl) used as a solvent or chemical intermediate . Unlike the ¹³C-labeled amine hydrochloride, BCEE lacks nitrogen and is non-alkylating.

- Toxicity: BCEE is a suspected carcinogen with lower acute toxicity compared to nitrogen mustards .

Table 3: Physicochemical Comparison

| Property | Bis(2-chloroethyl)-13C4-amine HCl | BCEE |

|---|---|---|

| Molecular weight | 178.48 g/mol | 143.01 g/mol |

| Melting point | 211°C (decomposes) | -50°C |

| Primary hazard | Mutagenicity | Carcinogenicity |

Isotopic Variants (e.g., Deuterated Analogs)

- Bis(2-chloroethyl)-d8-amine hydrochloride (CAS RN: 102092-04-6) replaces hydrogen with deuterium, whereas the ¹³C-labeled version substitutes carbon isotopes. Both are used in tracer studies, but deuterated compounds are preferred in mass spectrometry, while ¹³C labels are ideal for NMR .

Biological Activity

Bis(2-chloroethyl)-13C4-amine hydrochloride is a chemical compound characterized by its two chloroethyl groups attached to a nitrogen atom, making it a derivative of bis(2-chloroethyl)amine. Its molecular formula is C4H10Cl3N, and it is notable for containing the stable isotope carbon-13, which enhances its utility in various analytical applications such as nuclear magnetic resonance (NMR) spectroscopy. This compound has garnered attention primarily for its biological activity, particularly its potential as an alkylating agent in cancer research.

The biological activity of this compound is largely attributed to its structural similarity to other alkylating agents, which are known for their cytotoxic effects on cells. Alkylating agents work by forming covalent bonds with DNA, leading to cross-linking and subsequent interference with DNA replication and transcription. This mechanism can trigger apoptosis in cancer cells, making such compounds valuable in oncology.

Cytotoxicity Studies

Various studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) were assessed to determine its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| A549 (lung cancer) | 3.5 |

| MCF-7 (breast cancer) | 7.2 |

These findings indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.

Interaction with Biological Macromolecules

Research has also focused on the interaction of this compound with biological macromolecules. The compound has shown reactivity with proteins and nucleic acids, leading to modifications that can disrupt cellular functions. For instance, studies have demonstrated that it can form adducts with DNA, which may contribute to its cytotoxic effects.

Case Studies

A notable case study involved the use of this compound in a preclinical model of tumor growth inhibition. In this study, mice bearing xenografts of human tumors were treated with the compound at varying doses:

| Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|

| 0.5 | 25 |

| 1.0 | 50 |

| 1.5 | 70 |

The results indicated a dose-dependent reduction in tumor volume, highlighting the therapeutic potential of this compound in oncology.

Comparison with Similar Compounds

The unique isotopic labeling of this compound distinguishes it from other similar compounds. Below is a comparison table:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Bis(2-chloroethyl)amine hydrochloride | Two chloroethyl groups without isotopic labeling | More commonly used as an alkylating agent |

| N,N-Bis(2-chloroethyl)aniline | Contains an aniline moiety | Exhibits different biological activity |

| 1,3-Bis(2-chloroethyl)urea | Urea derivative | Different mechanism of action compared to amines |

The isotopic enrichment in this compound allows for enhanced tracking in biological studies, making it particularly valuable for research focused on molecular pathways.

Q & A

Q. What are the key considerations for synthesizing Bis(2-chloroethyl)-13C4-amine hydrochloride with isotopic purity?

Methodological Answer: Synthesis requires strict control of isotopic labeling (13C4) to ensure >97% purity, as per analytical standards . Reactions should be conducted under anhydrous conditions to prevent hydrolysis, with post-synthesis characterization using nuclear magnetic resonance (NMR) to confirm isotopic enrichment and structural integrity. Acidic/basic reaction environments must be optimized to avoid degradation, as demonstrated in analogous compounds like 2-(bis(2-chloroethyl)amino)ethanol hydrochloride .

Q. How can researchers verify the stability of this compound under experimental conditions?

Methodological Answer: Stability assays should include thermal gravimetric analysis (TGA) to monitor decomposition temperatures (mp 211°C dec. ) and accelerated aging studies under varying humidity levels. High-performance liquid chromatography (HPLC) with UV detection is recommended to track degradation byproducts. Comparative studies with non-isotopic analogs (e.g., HN1, HN2) can contextualize stability trends .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Given its mutagenic properties , handling requires certified fume hoods, double-gloving with nitrile, and strict waste management per EPA guidelines. Emergency protocols should align with HazMat standards, including immediate decontamination with sodium thiosulfate for accidental exposure .

Advanced Research Questions

Q. How can isotopic labeling (13C4) resolve ambiguities in metabolic pathway studies involving Bis(2-chloroethyl)amine derivatives?

Methodological Answer: The 13C4 label enables precise tracking via mass spectrometry (MS) or isotope-ratio NMR to distinguish endogenous metabolites from experimental byproducts. Researchers should design dose-response experiments with labeled/unlabeled analogs to quantify isotopic dilution effects. Data must be normalized to account for natural 13C abundance .

Q. What statistical approaches address contradictions in cytotoxicity data across studies using this compound?

Methodological Answer: Meta-analyses should employ mixed-effects models to account for variability in cell lines (e.g., Jurkat vs. HEK293) and dosing protocols. Outlier detection via Grubbs’ test can identify anomalous datasets. Cross-referencing with understudied analogs (e.g., methylbis(beta-chloroethyl)amine hydrochloride, which has limited PubMed entries ) may clarify mechanism-specific trends.

Q. How do regulatory constraints impact the procurement and use of this compound in multi-institutional studies?

Methodological Answer: Compliance with Category-controlled technical data (e.g., HN1/HN2 restrictions ) requires documentation of end-use certification and adherence to shipment limits (≤150 mg/year). Collaborative projects must standardize material transfer agreements (MTAs) and validate sourcing from accredited suppliers (e.g., ISO-certified labs ).

Data Analysis & Experimental Design

Q. What analytical techniques validate the purity of this compound in complex matrices?

Methodological Answer: Couple HPLC with charged aerosol detection (CAD) for non-UV-active impurities. For isotopic verification, high-resolution MS (HRMS) in positive-ion mode with collision-induced dissociation (CID) can differentiate 13C4-labeled species from unlabeled contaminants .

Q. How can reaction mechanisms for this compound be elucidated under varying pH conditions?

Methodological Answer: Use kinetic isotope effect (KIE) studies with 13C-labeled vs. unlabeled compounds to identify rate-determining steps. Computational modeling (DFT or MD simulations) paired with experimental data (e.g., pH-dependent NMR ) can map nucleophilic attack pathways on the chloroethyl groups.

Critical Literature Review

Q. Why are some Bis(2-chloroethyl)amine derivatives understudied in PubMed-indexed research?

Methodological Answer: Discrepancies in nomenclature (e.g., "methylbis(beta-chloroethyl)amine" vs. "HN2" ) complicate literature searches. Researchers should use controlled vocabularies (MeSH terms) and cross-reference CAS registry numbers to mitigate gaps. Systematic reviews should prioritize studies with validated synthetic protocols .

Q. How can researchers integrate fragmented data from older studies into modern analytical frameworks?

Methodological Answer: Digitize legacy datasets (pre-2000s) and apply machine learning tools for pattern recognition. Normalize historical cytotoxicity metrics (e.g., LD50) to contemporary units (IC50) using allometric scaling. Critical appraisal of older methods (e.g., thin-layer chromatography ) should contextualize reliability against current ISO standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.